2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSEWPMLQJLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving appropriate reagents such as formamide or orthoesters.
Introduction of the 4-Chlorobenzyl Group: This step can be achieved via nucleophilic substitution reactions where the quinazoline core is reacted with 4-chlorobenzyl halides under basic conditions.
Attachment of the 3-(Trifluoromethyl)benzylsulfanyl Group: This step involves the formation of a sulfide linkage, typically through the reaction of the quinazoline intermediate with 3-(trifluoromethyl)benzyl thiol or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines (from nitro groups), alcohols (from carbonyl groups).
Substitution Products: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
The compound 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and case studies.
Properties
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions, but sensitive to light and moisture.
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 5 µM, suggesting a promising pathway for further development of this compound as an anticancer agent .
Agricultural Applications
Quinazoline derivatives have been explored for their potential as agrochemicals, particularly as fungicides and herbicides.
Fungicidal Activity
Research indicates that compounds with similar structural motifs can inhibit the growth of phytopathogenic fungi.
Data Table: Efficacy Against Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Chlorobenzyl)-...quinazoline | Fusarium oxysporum | 50 µg/mL |
| 2-(4-Chlorobenzyl)-...quinazoline | Botrytis cinerea | 30 µg/mL |
This data suggests that the compound could serve as a basis for developing effective fungicides .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and condensation reactions. Modifications at the benzyl or quinazoline moieties can enhance its biological activity.
Synthesis Pathway:
- Start with a substituted benzyl chloride.
- React with quinazoline derivatives under basic conditions.
- Introduce trifluoromethyl groups via electrophilic aromatic substitution.
This synthetic flexibility allows for the optimization of the compound's efficacy against specific biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline would depend on its specific biological target. Generally, quinazoline derivatives act by binding to the active sites of enzymes or receptors, thereby inhibiting their activity. The presence of the 4-chlorobenzyl and 3-(trifluoromethyl)benzylsulfanyl groups may enhance binding affinity and specificity towards certain molecular targets, such as kinases or other proteins involved in signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline can be contextualized by comparing it to related compounds (Table 1). Key differences lie in the core heterocycle, substituent groups, and biological activities.
Table 1: Comparative Analysis of Structural and Functional Features
Key Findings from Comparative Analysis
Core Heterocycle Differences: Quinazoline vs. Quinazoline derivatives may offer enhanced binding affinity due to their larger planar surface area. Quinazoline vs. Quinazolinone: The oxidized quinazolinone core (e.g., ) introduces a ketone group, altering electronic properties and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to non-oxidized quinazolines.
Substituent Effects :
- Chlorobenzyl vs. p-Tolyl : Replacing the 4-chlorobenzyl group with p-tolyl (methyl-substituted benzene) increases lipophilicity, as seen in , which could enhance blood-brain barrier penetration but may reduce target specificity.
- Trifluoromethylbenzyl vs. Oxadiazole : The 3-CF₃-benzyl group in the target compound enhances metabolic stability compared to oxadiazole-containing analogs (e.g., ), which may degrade more readily in vivo.
Crystallographic and Conformational Insights: The pyrimidine derivative in crystallizes in a triclinic system with three independent molecules in the asymmetric unit, forming hydrogen-bonded synthons (N—H⋯N) that stabilize the crystal lattice. In contrast, the quinazolinone analog in exhibits distinct dihedral angles (11.9–23.3°), suggesting greater conformational flexibility that may optimize target binding.
Biological Activity
The compound 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the molecular mechanisms underlying its activity, drawing from diverse sources.
Synthesis
The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization and substitution reactions. The specific synthesis method for this compound may include the following general steps:
- Formation of the Quinazoline Core : Starting from appropriate aniline derivatives, a cyclization reaction is performed to form the quinazoline nucleus.
- Substitution Reactions : The chlorobenzyl and trifluoromethylbenzyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Quinazoline derivatives have been widely studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain quinazoline derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor activity .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives is another area of interest. Compounds structurally related to this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated comparable activity to standard antibiotics like Gentamicin and Ciprofloxacin .
Dihydrofolate Reductase (DHFR) Inhibition
A critical mechanism for the antitumor activity of many quinazoline derivatives is their ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis. Compounds in this class have been shown to bind effectively to DHFR, leading to significant inhibition of tumor cell proliferation .
Molecular Mechanisms
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Binding Affinity : Molecular modeling studies suggest that the presence of halogen substituents enhances binding affinity to target proteins due to increased hydrophobic interactions.
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline ring significantly affect biological activity, indicating that careful modification can optimize therapeutic effects.
Case Studies
- Antitumor Efficacy : A study evaluating a series of quinazoline derivatives found that modifications at specific positions led to enhanced cytotoxicity against human cancer cell lines. The compound under discussion was part of a larger series showing promising results in preclinical trials.
- Antimicrobial Testing : In vitro studies revealed that certain analogs exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in infectious diseases.
Data Summary
Q & A
Q. Key Structural Parameters :
| Parameter | Value |
|---|---|
| Space Group | P1̄ (triclinic) |
| Unit Cell (Å) | a = 15.3906, b = 15.7040, c = 15.9129 |
| Dihedral Angles (°) | 80.36–88.07 (quinazoline vs. aryl rings) |
Advanced: How can researchers resolve crystallographic challenges like twinning or low-resolution data?
Methodological Answer:
- Twinning : Use the TWINLAW command in SHELXL to refine twin fractions (e.g., 47.16% minor component). Rotate the matrix to align domains .
- Low-Resolution Data : Apply multi-scan absorption corrections (CrysAlis PRO) and increase redundancy (e.g., 38203 measured reflections for 25266 unique) .
- Hydrogen Bonding : Restrain H-atoms using SHELXL’s AFIX commands and validate via difference Fourier maps .
Case Study :
In a 2022 study, twinning was resolved by refining the BASF parameter (0.4716) and using the HKLF5 format in SHELXL, achieving a final R-factor of 0.064 .
Basic: What biological screening assays are used to evaluate this compound’s activity?
Methodological Answer:
Initial screens focus on:
Enzyme Inhibition :
- Dihydrofolate Reductase (DHFR) : IC₅₀ determination via UV-Vis spectroscopy (NADPH depletion at 340 nm) .
- Kinase Assays : Radioactive ATP incorporation (e.g., EGFR kinase) .
Antimicrobial Activity : MIC values against S. aureus (CLSI broth microdilution) .
Cytotoxicity : MTT assay on HeLa cells (48 hr exposure, IC₅₀ = 12.3 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
